Cyclohexanecarboxamide, 1-phenyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNUEXASLVLVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183101 | |
| Record name | Cyclohexanecarboxamide, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-60-0 | |
| Record name | Cyclohexanecarboxamide, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxamide, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexanecarboxamide, 1 Phenyl and Its Analogues
Classical Approaches to Carboxamide Formation Featuring 1-phenyl Substitution
Traditional methods for amide synthesis are characterized by their reliability and foundational role in organic chemistry. These typically involve the formation of an activated carboxylic acid derivative, followed by its reaction with an amine source, or the manipulation of a nitrile group.
The most fundamental route to N-aryl amides involves the coupling of a carboxylic acid with an amine. nih.gov This process generally requires the activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile. lookchemmall.comresearchgate.net A common strategy is the conversion of the carboxylic acid, in this case, 1-phenyl-1-cyclohexanecarboxylic acid, into a more reactive derivative like an acyl chloride or an acid anhydride. lookchemmall.comrsc.org
For instance, 1-phenyl-1-cyclohexanecarboxylic acid can be treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding 1-phenyl-1-cyclohexanecarbonyl chloride. rsc.orgprepchem.com This intermediate is highly electrophilic and readily reacts with ammonia (B1221849) or a primary or secondary amine to furnish the desired carboxamide. A specific example involves dissolving the carboxylic acid in a solvent like methylene (B1212753) chloride, adding oxalyl chloride, and after the reaction is complete, bubbling ammonia gas through the solution to yield the final amide. prepchem.com This two-step, one-pot procedure is effective and widely applicable. rsc.org
The requisite precursor, 1-phenyl-1-cyclohexanecarboxylic acid, is itself accessible through multi-step reactions, for example, from benzeneacetonitrile and 1,5-dibromopentane. chemicalbook.com
Table 1: Classical Amidation via Acyl Chloride Intermediate
| Step | Reactants | Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1-(3-chloropropyl)-6-phenyl-3-cyclohexene-1-carboxylic acid | Oxalyl chloride, Methylene chloride | 1-(3-chloropropyl)-6-phenyl-3-cyclohexene-1-carbonyl chloride | 100% | prepchem.com |
This table illustrates a representative synthesis of an analogue, demonstrating the general acyl chloride-based amidation methodology.
An alternative classical pathway utilizes nitriles as precursors to amides. The carbon atom of a nitrile group (C≡N) is electrophilic and can undergo nucleophilic attack. libretexts.orgopenstax.org The hydrolysis of a nitrile, which can be catalyzed by either acid or base, proceeds through an amide intermediate. libretexts.orgopenstax.org
This strategy is relevant to the synthesis of the target compound starting from precursors like benzeneacetonitrile. The synthesis of 1-phenyl-1-cyclohexanecarboxylic acid has been reported from benzeneacetonitrile, which involves the formation of a 1-phenylcyclohexanenitrile intermediate. chemicalbook.comlibretexts.org This nitrile intermediate can then be subjected to controlled hydrolysis to yield 1-phenyl-cyclohexanecarboxamide. Base-catalyzed hydrolysis, for example, involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, followed by protonation to form a hydroxy imine, which then tautomerizes to the amide. openstax.org
Furthermore, Grignard reagents can add to nitriles to produce an intermediate imine anion, which is typically hydrolyzed to a ketone. masterorganicchemistry.com However, careful control of reaction conditions and subsequent workup can potentially lead to the isolation of amide-type structures.
Modern Catalytic Strategies for Targeted Synthesis
Recent advances in organic synthesis have focused on developing catalytic methods that offer more direct and efficient routes to complex molecules, often by creating C-N bonds through the activation of otherwise inert C-H bonds. nih.govibs.re.kr
Transition metal catalysis provides a powerful tool for the direct conversion of C-H bonds into C-N bonds, a process known as C-H amination. nih.govibs.re.krscilit.com This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. ibs.re.kr Catalysts based on metals like palladium, rhodium, copper, and iron can facilitate either intramolecular or intermolecular C-H amination. nih.govibs.re.kr
In the context of synthesizing 1-phenyl-cyclohexanecarboxamide, a hypothetical C-H amination route could involve the direct amination of a C(sp³)–H bond on a 1-phenylcyclohexane scaffold. These reactions often utilize specific aminating agents, such as organic azides, hydroxylamine (B1172632) derivatives, or dioxazolones, which serve as the nitrogen source. ibs.re.kr While major challenges remain, particularly in achieving high selectivity at non-activated C(sp³)–H positions, the field is rapidly advancing. researchgate.net The use of directing groups, which position the catalyst in proximity to a specific C-H bond, is a common strategy to control the regioselectivity of the amination. ibs.re.kr
A cutting-edge strategy that has emerged is the combination of photoredox catalysis with nickel catalysis. nih.govnih.govrsc.org This dual catalytic system enables the construction of C-C and C-heteroatom bonds under exceptionally mild conditions. nih.govnih.gov The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate radical intermediates. These radicals are then intercepted by a nickel catalyst, which facilitates the desired bond formation. nih.govyoutube.com
This methodology could be applied to the synthesis of 1-phenyl-cyclohexanecarboxamide analogues through various functionalization reactions. For example, photoredox/nickel dual catalysis has been successfully used for the 1,2-difunctionalization of alkenes and alkynes, allowing for the rapid construction of molecular complexity from simple starting materials. nih.govnih.gov It has also been applied to C-N coupling reactions. youtube.com A potential pathway could involve the coupling of an amine-derived radical with a phenylcyclohexyl-based radical or electrophile, orchestrated by the dual catalytic system. This approach holds promise for accessing novel analogues with high functional group tolerance. rsc.org
Stereoselective Synthesis and Chiral Induction
The 1-phenyl-cyclohexanecarboxamide structure possesses a stereocenter at the C1 position of the cyclohexane (B81311) ring. Consequently, the development of stereoselective syntheses to access specific enantiomers or diastereomers is of significant interest.
A patent for related cyclohexane carboxamide derivatives describes a strategy for controlling stereochemistry by starting with a chiral building block. google.com Specifically, using either (S)-2-phenyl glycine (B1666218) or (R)-2-phenyl glycine as the chiral backbone locks the spatial orientation of the amine group, which is then carried through the synthetic sequence to yield a substantially pure diastereomer. google.com This principle of using a chiral pool starting material is a classic and effective method for inducing stereoselectivity in the final product.
Modern organocatalysis also offers powerful methods for enantioselective synthesis. researchgate.net Chiral organocatalysts can be employed in reactions like cycloadditions to construct chiral frameworks with high enantiomeric excess, representing a potential avenue for the asymmetric synthesis of 1-phenyl-cyclohexanecarboxamide analogues. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,5-dibromopentane |
| 1-phenyl-1-cyclohexanecarbonyl chloride |
| 1-phenyl-1-cyclohexanecarboxylic acid |
| 1-phenyl-cyclohexanecarboxamide |
| 1-phenylcyclohexane |
| (R)-2-phenyl glycine |
| (S)-2-phenyl glycine |
| Ammonia |
| Benzeneacetonitrile |
| Methylene chloride |
| Oxalyl chloride |
Diastereoselective Cyclization Reactions Utilizing Chiral Auxiliaries
The diastereoselective synthesis of cyclic compounds, including precursors to 1-phenyl-cyclohexanecarboxamide, can be effectively achieved through radical cascade cyclization reactions. This approach allows for the generation of complex cyclic systems with a high degree of stereocontrol. For instance, the synthesis of indole-fused diazepine (B8756704) derivatives has been accomplished with excellent diastereoselectivity using phosphoryl or sulfonyl radicals with N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides. rsc.org This type of radical cyclization provides a powerful tool for constructing cyclic frameworks with defined stereochemistry, a principle that can be applied to the synthesis of specifically substituted cyclohexanecarboxamides.
In a similar vein, the use of chiral auxiliaries in asymmetric radical cyclization reactions has been demonstrated. A series of epimeric 8-aryl menthyl derivatives, prepared from (R)-pulegone, have been successfully employed as chiral auxiliaries in the Mn(OAc)₃-mediated radical cyclization of β-keto esters. While not directly applied to Cyclohexanecarboxamide (B73365), 1-phenyl-, this methodology showcases the potential of using chiral auxiliaries to direct the stereochemical outcome of cyclization reactions, which is a key step in the asymmetric synthesis of such compounds.
Furthermore, diastereoselective cascade cyclizations involving N-acyliminium ions that contain an enantiopure α-amino acid residue have been used to synthesize chiral phenylpyridines. researchgate.net The diastereoselectivity of this cyclization was found to be dependent on the steric bulk of the substituents at the chiral center of the substrates, with larger groups like benzyl (B1604629) leading to excellent diastereoselectivity. researchgate.net This highlights a strategic approach where a chiral pool starting material, in this case an amino acid, can direct the formation of a specific diastereomer in a cyclization reaction, a principle applicable to the synthesis of chiral 1-phenyl-cyclohexanecarboxamides.
Control of Stereochemistry in Amino Acid Substituted Cyclohexanecarboxamides
The stereochemistry of carboxamides can be precisely controlled by building the molecule from a chiral amino acid backbone. nih.gov Depending on the desired diastereomer of the final product, either an (S)- or (R)-amino acid can be utilized as the starting material. This approach is particularly valuable for creating substantially pure diastereomers. For example, in the synthesis of certain carboxamides, the use of an (S)-2-phenyl glycine or (R)-2-phenyl glycine backbone was critical for controlling the stereochemistry at the second position. nih.gov Once the initial amino acid ester is formed, the spatial orientation of the amine at this position is fixed and carried through the subsequent reaction steps. nih.gov
This method of embedding stereochemical information from a chiral starting material is a powerful strategy. A catalytic enantioselective synthesis of chiral α-amino acids has been developed based on a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon. nih.gov This method employs abundant carboxylic acids and, through ligation to a nitrene precursor and subsequent intramolecular C-H cleavage, ensures high regio- and stereocontrol. nih.gov Such a strategy could be adapted for the synthesis of cyclohexanecarboxamides with a chiral center at the 1-position, starting from a suitably substituted cyclohexanecarboxylic acid.
The broader application of this concept is seen in the asymmetric synthesis of N-substituted α-amino esters via the direct reductive coupling of α-ketoesters and amines using imine reductases. nih.gov This biocatalytic approach allows for the synthesis of both enantiomers of N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. nih.gov This demonstrates the potential for enzymatic methods to control the stereochemistry of key intermediates in the synthesis of complex carboxamides.
Derivatization Strategies for Structural Modification
Derivatization of the basic Cyclohexanecarboxamide, 1-phenyl- structure is essential for exploring its structure-activity relationships and for developing analytical methods. These strategies involve the addition of functional groups to the core molecule.
Preparation of N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives
A significant class of derivatives are the N-(arylcarbamothioyl)cyclohexanecarboxamides. These compounds can be synthesized in high yields by reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) in acetone, followed by the condensation of the resulting cyclohexanecarbonyl isothiocyanate with an appropriate primary amine. nih.govscilit.com This method has been used to prepare a range of derivatives with various aryl substituents, including phenyl, chlorophenyl, tolyl, and methoxyphenyl groups. nih.govscilit.com
The reaction scheme can be summarized as follows:
Formation of Isothiocyanate: Cyclohexanecarbonyl chloride + KSCN → Cyclohexanecarbonyl isothiocyanate + KCl
Condensation: Cyclohexanecarbonyl isothiocyanate + Arylamine → N-(arylcarbamothioyl)cyclohexanecarboxamide
The synthesized compounds are typically characterized by elemental analysis, IR spectroscopy, and ¹H-NMR spectroscopy. nih.govscilit.com X-ray crystallography has also been used to determine the three-dimensional structure of some of these derivatives, confirming, for instance, that the cyclohexane ring adopts a chair conformation. nih.gov
| Aryl Substituent | Resulting Derivative |
|---|---|
| Phenyl | N-(phenylcarbamothioyl)cyclohexanecarboxamide |
| 2-Chlorophenyl | N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide |
| p-Tolyl | N-(p-tolylcarbamothioyl)cyclohexanecarboxamide |
| 4-Methoxyphenyl | N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide |
Enantiomeric Derivatization for Chromatographic Resolution
For the analysis and separation of enantiomers of chiral amines, which can be precursors to chiral Cyclohexanecarboxamide, 1-phenyl-, derivatization with a chiral reagent is a common strategy. This converts the enantiomers into diastereomers, which can then be separated by standard chromatographic techniques like HPLC.
A chiral fluorescent derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride, has been used for the enantiomeric discrimination of chiral primary amines. researchgate.net The resulting diastereomeric derivatives can be separated by both reversed-phase and normal-phase HPLC. researchgate.net This method is sensitive enough to discriminate the chirality of amines with long alkyl chains. researchgate.net
Another approach involves the use of chiral reagents like (-)-α-methoxy-α-methyl-1-naphthaleneacetic acid for the derivatization of enantiomeric amines. researchgate.net The resulting diastereomers are then resolved by HPLC. The choice of the chiral derivatizing agent is crucial for achieving good separation. For instance, in the resolution of selenomethionine (B1662878) enantiomers, both (R)-methyl benzyl isothiocyanate and (S)-1-(1-naphthyl) ethyl isothiocyanate have been used as chiral derivatizing reagents, with the resulting diastereomers being separated on a reversed-phase column.
| Chiral Derivatizing Reagent | Analytical Technique |
|---|---|
| trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride | Reversed-phase and Normal-phase HPLC |
| (-)-α-methoxy-α-methyl-1-naphthaleneacetic acid | HPLC |
| (R)-methyl benzyl isothiocyanate | Reversed-phase HPLC |
| (S)-1-(1-naphthyl) ethyl isothiocyanate | Reversed-phase HPLC |
Advanced Spectroscopic and Crystallographic Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Cyclohexanecarboxamide (B73365), 1-phenyl-, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure.
The ¹H NMR spectrum of Cyclohexanecarboxamide, 1-phenyl-, displays distinct signals corresponding to the protons of the phenyl and cyclohexyl rings, as well as the amide group. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons of the cyclohexane (B81311) ring exhibit complex multiplets in the aliphatic region (δ 1.2-2.5 ppm) due to their diastereotopic nature and complex spin-spin coupling. The two protons of the primary amide (-CONH₂) are expected to be observed as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances include the carbonyl carbon (C=O) of the amide group, typically found in the range of δ 175-180 ppm. The phenyl ring carbons exhibit signals between δ 125-145 ppm, with the ipso-carbon (the one attached to the cyclohexane ring) being distinct. The quaternary carbon of the cyclohexane ring to which the phenyl and carboxamide groups are attached appears as a unique signal, while the other five carbons of the cyclohexane ring show resonances in the aliphatic region (δ 20-40 ppm).
Table 1: Predicted NMR Spectral Data for Cyclohexanecarboxamide, 1-phenyl-
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -NH₂ | 5.0 - 8.0 | Broad Singlet |
| ¹H | Phenyl H | 7.2 - 7.5 | Multiplet |
| ¹H | Cyclohexyl H | 1.2 - 2.5 | Multiplets |
| ¹³C | C=O (Amide) | 175 - 180 | Singlet |
| ¹³C | Phenyl C | 125 - 145 | Multiple Signals |
| ¹³C | Quaternary Cyclohexyl C | ~45 | Singlet |
| ¹³C | Cyclohexyl CH₂ | 20 - 40 | Multiple Signals |
Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency used.
To definitively assign the complex signals, especially within the cyclohexane moiety, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the cyclohexane and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) by observing their correlations to nearby protons. For instance, correlations from the phenyl protons to the quaternary cyclohexyl carbon would confirm the connectivity between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can help to determine the relative stereochemistry and preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. americanpharmaceuticalreview.comusp.org IR and Raman spectra for Cyclohexanecarboxamide, 1-phenyl-, are complementary, providing a characteristic fingerprint of the compound. usp.org
The IR spectrum is dominated by absorptions from the primary amide group. Two distinct bands are typically observed in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A very strong absorption due to the C=O stretching vibration (Amide I band) is expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1620 cm⁻¹. Other significant bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (below 3000 cm⁻¹), as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
The Raman spectrum provides complementary information. usp.org While the C=O stretch is also visible, aromatic C=C and C-H stretching vibrations often produce strong Raman signals, making it particularly useful for analyzing the phenyl group. The symmetric "ring-breathing" mode of the monosubstituted benzene (B151609) ring typically gives a sharp, intense peak around 1000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for Cyclohexanecarboxamide, 1-phenyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amide | 3400 - 3200 | Medium-Strong | Weak |
| C-H Stretch (aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak | Strong |
| C-H Stretch (aliphatic) | Cyclohexane Ring | 3000 - 2850 | Strong | Strong |
| C=O Stretch (Amide I) | Primary Amide | ~1650 | Very Strong | Medium |
| N-H Bend (Amide II) | Primary Amide | ~1620 | Strong | Weak |
| C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium | Strong |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state. carleton.edu
Studies on 1-phenylcyclohexanecarboxamide have shown that the crystal structure contains two independent molecules (labeled A and B) in the asymmetric unit. rsc.org These two molecules are related by a pseudo-inversion center. rsc.org In the solid state, the cyclohexane ring in both molecules adopts a stable chair conformation. rsc.org The phenyl and carboxamide substituents are attached to the same quaternary carbon of the cyclohexane ring.
Table 3: Selected Crystallographic Data for 1-phenylcyclohexanecarboxamide
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | 1-phenylcyclohexanecarboxamide | rsc.org |
| Molecular Formula | C₁₃H₁₇NO | rsc.org |
| Molecules per Asymmetric Unit (Z') | 2 | rsc.org |
| Cycloalkane Ring Conformation | Chair | rsc.org |
Hydrogen bonding is a dominant intermolecular force that dictates the supramolecular assembly of amide-containing molecules in the crystal lattice. rsc.orgrsc.org In the crystal structure of 1-phenylcyclohexanecarboxamide, the primary and most significant hydrogen-bonded motif is the formation of dimers. rsc.org The amide functional groups of two adjacent molecules interact via a pair of N-H···O hydrogen bonds, creating a robust centrosymmetric R²₂(8) ring motif. rsc.org This dimer formation is a classic and highly predictable hydrogen-bonding pattern for primary amides. rsc.org
Table 4: Hydrogen Bonding Geometry in 1-phenylcyclohexanecarboxamide Dimers
| Interaction (D-H···A) | Graph Set Notation | Description | Reference |
|---|---|---|---|
| N-H···O=C | R²₂(8) | Centrosymmetric dimer formed between the carboxamide functional groups of two molecules. | rsc.org |
D = Donor atom (N); H = Hydrogen; A = Acceptor atom (O). The R²₂(8) notation indicates a ring motif formed by 2 donor and 2 acceptor atoms, encompassing a total of 8 atoms.
Polymorphism and Solid-State Structural Variability
The solid-state structure of Cyclohexanecarboxamide, 1-phenyl- is crucial for understanding its physical properties. While extensive studies on the polymorphism of this specific compound are not widely reported in the literature, a crystal structure for the closely related N-phenylcyclohexanecarboxamide provides significant insight into its molecular conformation and packing in the solid state. nih.gov
The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 799559, reveals key structural features. nih.gov The molecule in the crystalline form adopts a specific conformation where the cyclohexane ring is in a chair conformation. The phenyl and carboxamide groups are attached to the same carbon atom of the cyclohexane ring.
The spatial arrangement of molecules in the crystal lattice is stabilized by intermolecular hydrogen bonds. The amide group (–CONH–) can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of a stable, ordered three-dimensional network. This hydrogen bonding is a dominant factor in the crystal packing and significantly influences the compound's melting point, solubility, and other physical characteristics.
The potential for polymorphism in Cyclohexanecarboxamide, 1-phenyl- exists due to the flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the cyclohexane ring to the phenyl and carboxamide groups. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could potentially lead to different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, distinct physical properties. However, to date, no specific polymorphs of Cyclohexanecarboxamide, 1-phenyl- have been described in the scientific literature. Further research would be necessary to explore the existence of and characterize different polymorphic forms.
Interactive Data Table: Crystallographic Information for N-Phenylcyclohexanecarboxamide nih.gov
| Parameter | Value |
| CCDC Number | 799559 |
| Molecular Formula | C₁₃H₁₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Note: This data is for N-phenylcyclohexanecarboxamide, a structural isomer of Cyclohexanecarboxamide, 1-phenyl-.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For Cyclohexanecarboxamide, 1-phenyl-, mass spectrometry provides valuable information for its identification and characterization.
The nominal molecular weight of Cyclohexanecarboxamide, 1-phenyl- (C₁₃H₁₇NO) is 203 g/mol . High-resolution mass spectrometry can provide a more precise exact mass. The computed exact mass of the molecule is 203.131014166 Da. nih.gov
Under electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
Based on available Gas Chromatography-Mass Spectrometry (GC-MS) data for the isomeric N-phenylcyclohexanecarboxamide, the most prominent peaks in the mass spectrum are observed at m/z values of 93, 55, and 41. nih.gov A plausible fragmentation pathway for Cyclohexanecarboxamide, 1-phenyl- can be proposed based on the general principles of mass spectrometry and the known fragmentation of related structures.
The fragmentation of the molecular ion (m/z 203) likely involves cleavages at the bonds connecting the substituent groups to the cyclohexane ring. Common fragmentation patterns for amides include α-cleavage and McLafferty rearrangement. libretexts.org For alkanes and cycloalkanes, fragmentation often involves the loss of small neutral alkyl or alkenyl fragments.
A plausible key fragmentation step would be the cleavage of the bond between the carbonyl carbon and the cyclohexane ring, or the bond between the phenyl-substituted carbon and the rest of the cyclohexane ring. The peak at m/z 93 could correspond to the aniline (B41778) cation ([C₆H₅NH₂]⁺), formed through a rearrangement and cleavage process. The peaks at m/z 55 and 41 are likely due to the fragmentation of the cyclohexane ring, representing various C₄ and C₃ hydrocarbon fragments, respectively.
Interactive Data Table: Key Mass Spectrometry Data for N-Phenylcyclohexanecarboxamide nih.gov
| Data Point | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight ( g/mol ) | 203.28 |
| Monoisotopic Mass (Da) | 203.131014166 |
| Top Peak (m/z) | 93 |
| 2nd Highest Peak (m/z) | 55 |
| 3rd Highest Peak (m/z) | 41 |
Note: This data is for N-phenylcyclohexanecarboxamide, a structural isomer of Cyclohexanecarboxamide, 1-phenyl-.
Conformational Analysis and Dynamic Behavior
Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)
The cyclohexane ring is not planar and exists in several puckered conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form . wikipedia.orgucalgary.calibretexts.org In this arrangement, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms are staggered, minimizing torsional strain. libretexts.org At room temperature, it is estimated that 99.99% of cyclohexane molecules are in the chair conformation. wikipedia.org
Other, higher-energy conformations include the boat and twist-boat (or skew-boat) forms. ucalgary.caoregonstate.edu The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens, which are positioned close to each other, and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is formed by a slight twisting of the boat structure, which alleviates some of the flagpole interactions and torsional strain, making it more stable than the pure boat form but still significantly less stable than the chair. ucalgary.calibretexts.org The relative energy of these conformations generally follows the order: chair < twist-boat < boat. wikipedia.org The interconversion between these forms, often termed "ring flipping," is a rapid process at room temperature. libretexts.org
Table 1: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
|---|---|---|
| Chair | 0 | 0 |
| Twist-Boat | 5.5 | 23 |
| Boat | 6.0 | 25 |
| Half-Chair | 10.8 | 45.2 |
Data sourced from multiple conformational studies. wikipedia.orgoregonstate.edu
Influence of 1-phenyl Substitution on Ring and Side-Chain Conformations
The introduction of a bulky phenyl group at the C1 position of the cyclohexanecarboxamide (B73365) ring significantly influences the conformational equilibrium. In monosubstituted cyclohexanes, a large substituent like a phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. However, in 1,1-disubstituted (geminal) cyclohexanes, the situation is more complex.
In the case of 1-phenyl-cyclohexanecarboxamide, the phenyl group and the carboxamide group are attached to the same carbon. In such geminally disubstituted systems, the conformational preference is a balance of the steric demands of both substituents. Research on related molecules like 1-methyl-1-phenylcyclohexane has shown that the phenyl group can be forced into the axial position due to destabilizing interactions between the second substituent and the ortho-protons of the phenyl ring when it is in the equatorial position. researchgate.netyoutube.com
For 1-phenyl-cyclohexanecarboxamide, crystal structure analysis reveals that the cyclohexane ring adopts a chair conformation. nih.gov The orientation of the phenyl and carboxamide groups (axial vs. equatorial) will depend on the minimization of steric strain. Furthermore, the amide C(=O)-N moiety is observed to be nearly coplanar with the phenyl ring, suggesting electronic conjugation or favorable packing forces in the solid state. nih.gov The specific torsional angles found in the crystal structure are C1/C2/C3/C4 = 54.67 (19)° and C2/C3/C4/C5 = -55.3 (2)°. nih.gov
Rotational Barriers of Amide and Phenyl Groups
The rotation of the phenyl and amide groups in 1-phenyl-cyclohexanecarboxamide is hindered by energy barriers. The rotation of the phenyl group around the C1-C(phenyl) bond is influenced by steric interactions with the cyclohexane ring and the carboxamide group. Theoretical calculations on phenylcyclohexane (B48628) have shown that the rotational profile of the phenyl group is affected by its axial or equatorial position. nih.gov
The rotation around the C-N bond of the amide group is known to have a significant energy barrier due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of different planar or near-planar amide conformers. In the crystal structure of a related N-phenylcyclohexanecarboxamide, the amide C(=O)-N moiety is found to be almost coplanar with the phenyl ring, indicating a preferred rotational orientation. nih.gov The specific rotational barriers would need to be determined through detailed computational studies, likely employing methods like DFT to map the potential energy surface as a function of the dihedral angles of the rotating groups.
Reaction Mechanisms and Chemical Transformations
Reactivity of the Carboxamide Functionality
The carboxamide group is a cornerstone of the molecule's reactivity, participating in a variety of transformations.
The spatial proximity of the phenyl and carboxamide groups in Cyclohexanecarboxamide (B73365), 1-phenyl- suggests the potential for intramolecular cyclization reactions, a common pathway for N-aryl amides. cdnsciencepub.comrsc.org While direct studies on the title compound are not extensively documented, analogous reactions of N-aryl amides provide a framework for predicting its behavior. For instance, the treatment of N-aryl amides with a strong base can lead to the formation of 3-amino oxindoles through the intramolecular cyclization of a 2-azaallyl anion. cdnsciencepub.comrsc.org In a similar vein, radical-mediated cyclizations of related N-(arylsulfonyl)acrylamides have been shown to yield complex heterocyclic structures like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org
A plausible intramolecular cyclization pathway for a derivative, N-aryl-1-phenyl-cyclohexanecarboxamide, could be initiated by deprotonation at the α-position to the carbonyl group, followed by nucleophilic attack of the resulting carbanion onto the ortho-position of the N-aryl ring. Subsequent elimination would lead to a spirocyclic lactam. The reaction conditions for such transformations are critical and often require specific catalysts or activating agents.
| Reactant Type | Reagents and Conditions | Product Type | Reference |
| N-aryl amides | Base (e.g., strong base) | 3-amino oxindoles | cdnsciencepub.comrsc.org |
| N-(arylsulfonyl)acrylamides | Radical initiator | Indolo[2,1-a]isoquinolin-6(5H)-ones | acs.org |
| Allenamides | HFIP | Tetrahydro-β-carboline derivatives | rsc.org |
The oxidation of amides and related nitrogen-containing compounds is a fundamental transformation in organic synthesis. For derivatives of Cyclohexanecarboxamide, 1-phenyl-, particularly those where the carboxamide nitrogen is part of a cyclic amine structure, oxidative pathways can lead to the formation of lactams. acs.org Metal-free oxidation using reagents like molecular iodine has been shown to be effective for the chemoselective and regioselective oxidation of C-H bonds adjacent to a cyclic amine. acs.org
Furthermore, the direct conversion of cyclic amines to lactams using water as the oxygen source, catalyzed by ruthenium pincer complexes, represents a green and efficient method. chem-station.com In the context of Cyclohexanecarboxamide, 1-phenyl-, if the carboxamide were part of a larger heterocyclic system, such oxidative transformations would be highly relevant. The oxidation of primary amines to amides, often catalyzed by transition metals like ruthenium, provides another perspective on the reactivity of the amine portion of the carboxamide under oxidative conditions. rsc.org
| Reactant | Oxidant/Catalyst | Product | Reference |
| Cyclic secondary/tertiary amines | Molecular iodine | Lactams | acs.org |
| Cyclic amines | Ru pincer complex, H₂O | Lactams | chem-station.com |
| Primary amines | Ru complex, air | Amides | rsc.org |
Mechanistic Insights into Stereoselective Reactions
The presence of a chiral center at the C1 position of the cyclohexane (B81311) ring in non-racemic samples of Cyclohexanecarboxamide, 1-phenyl- introduces the element of stereoselectivity in its reactions. The synthesis of structurally complex frameworks often relies on stereocontrolled reactions. rsc.org For instance, ring-rearrangement metathesis of strained carbocyclic N-allylated or N-propargylated β-amino esters, which are structurally related to derivatives of the title compound, can proceed in a stereocontrolled fashion. rsc.org The configuration of the chiral centers in the starting material directly influences the stereochemistry of the resulting heterocyclic products. rsc.org
Photoreactions and Photoinduced Transformations
Aromatic amides are known to undergo photochemical reactions, with the photo-Fries rearrangement being a prominent example. cdnsciencepub.comresearchgate.net Upon absorption of UV light, fully aromatic amides can rearrange to form aminobenzophenones. cdnsciencepub.comresearchgate.net This reaction is thought to proceed through the homolytic cleavage of the C-N bond, forming a radical pair that can recombine in a "cage" or escape and react further. cdnsciencepub.com The quantum yields of these photoreactions can be influenced by solvent polarity and the wavelength of irradiation. cdnsciencepub.com
For Cyclohexanecarboxamide, 1-phenyl-, irradiation could potentially lead to a photo-Fries-type rearrangement involving the phenyl group and the carboxamide moiety. Additionally, photochemical activation of the aromatic aldehyde precursor to the corresponding amide has been demonstrated using a photocatalyst and visible light, suggesting that the amide bond itself can be formed under photochemical conditions. nih.gov The field of photocycloaddition reactions of α-diketones also provides insights into how carbonyl-containing compounds can undergo complex transformations upon photo-irradiation to form diverse structural motifs. nih.govresearchgate.netmdpi.com
| Reactant Type | Photochemical Reaction | Major Products | Reference |
| Fully aromatic amides | Photo-Fries rearrangement | 2- and 4-aminobenzophenones | cdnsciencepub.comresearchgate.net |
| Aromatic aldehydes | Photochemical activation | Amides, esters, hydroxamic acids | nih.gov |
| α-Diketones with alkenes/alkynes | Photocycloaddition | Various polycyclic heterocycles | nih.govresearchgate.netmdpi.com |
Degradation Pathways under Controlled Chemical Conditions
The degradation of Cyclohexanecarboxamide, 1-phenyl- under controlled chemical conditions would likely involve the hydrolysis of the amide bond or the oxidation of the cyclohexane ring. The stability of the amide bond is significant, but it can be cleaved under harsh acidic or basic conditions, yielding 1-phenylcyclohexane-1-carboxylic acid and ammonia (B1221849).
Studies on the degradation of polyanhydrides derived from cis- and trans-1,4-cyclohexanedicarboxylic acid have shown that the stereochemistry and crystallinity of the polymer influence the degradation rate. nih.gov This suggests that for Cyclohexanecarboxamide, 1-phenyl-, the stereochemistry at the C1 position could also affect its degradation profile. The degradation of these polyanhydrides occurs via surface erosion in phosphate (B84403) buffer, indicating that hydrolysis is a key degradation pathway. nih.gov The introduction of more flexible segments into the polymer backbone was found to accelerate degradation. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, providing a balance between computational cost and accuracy for a wide range of molecular systems. nih.gov
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into the molecule's ability to donate or accept electrons. The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For a molecule like Cyclohexanecarboxamide (B73365), 1-phenyl-, the HOMO is likely to be localized on the electron-rich phenyl ring and the amide group, while the LUMO would also be associated with the aromatic system. The specific energies of these orbitals would require dedicated DFT calculations.
A hypothetical data table for the electronic properties of Cyclohexanecarboxamide, 1-phenyl-, derived from a typical DFT calculation, might look as follows. It is important to note that this data is illustrative and not based on published results for this specific molecule.
| Computational Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 3.5 D |
This table is for illustrative purposes only and does not represent experimentally verified data.
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. For the synthesis or degradation of Cyclohexanecarboxamide, 1-phenyl-, DFT calculations could elucidate the most favorable reaction pathways, identify key intermediates, and determine the activation energies associated with each step. This information is critical for optimizing reaction conditions and understanding reaction mechanisms.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, molecular flexibility, and interactions with a solvent or other molecules. For Cyclohexanecarboxamide, 1-phenyl-, MD simulations could reveal the preferred conformations of the cyclohexyl ring and the rotational barriers around the amide bond and the phenyl group.
Intermolecular Interaction Analysis in the Solid State (Hirshfeld Surface Analysis, Energy Frameworks)
In the solid state, the arrangement of molecules is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govconsensus.appresearchgate.netresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which appear as red spots on the surface. nih.gov The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts.
Based on studies of analogous compounds, the contribution of various intermolecular contacts to the Hirshfeld surface of Cyclohexanecarboxamide, 1-phenyl- can be estimated.
| Intermolecular Contact | Representative Contribution (%) | Reference |
| H···H | 35.0 - 47.6 | nih.govresearchgate.net |
| C···H/H···C | 13.1 - 33.4 | nih.govresearchgate.net |
| O···H/H···O | 11.6 - 19.2 | nih.govresearchgate.net |
| N···H/H···N | ~8.1 - 11.5 | nih.govnih.gov |
This table presents a range of contributions observed in similar molecules and serves as an estimation for Cyclohexanecarboxamide, 1-phenyl-.
Energy framework analysis, another computational tool, can be used to visualize and quantify the energetic aspects of crystal packing, providing insights into the mechanical properties of the solid material.
Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about electronic transitions. Similarly, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. These predicted spectra can aid in the identification and characterization of the compound.
Applications in Organic Synthesis and Materials Science Non Clinical Focus
Role as a Building Block in Complex Molecule Synthesis
The structural framework of Cyclohexanecarboxamide (B73365), 1-phenyl- makes it a valuable precursor in the assembly of more complex molecular architectures. Its synthesis, typically achieved through the reaction of cyclohexanecarboxylic acid with aniline (B41778) or its derivatives using coupling agents, provides a foundational structure that can be further elaborated. ontosight.ai The presence of the amide linkage, the saturated cyclohexane (B81311) ring, and the aromatic phenyl group offers multiple sites for chemical modification.
In synthetic strategies, this compound serves as a key building block, particularly in methodologies aiming to control stereochemistry in cyclohexane carboxamide derivatives. google.com The inherent conformational properties of the cyclohexane ring, which typically adopts a chair conformation, combined with the planarity of the phenyl-amide group, influence the three-dimensional arrangement of the molecules synthesized from it. nih.gov Organic chemists can leverage this defined stereochemical and conformational information to construct intricate, multi-functional molecules with high precision. This approach is analogous to building block methods used in the synthesis of complex macrocycles like higher cycloamides, where pre-formed units are coupled to create larger, well-defined structures. nih.gov
Ligand Design in Coordination Chemistry
In the field of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com Cyclohexanecarboxamide, 1-phenyl-, possesses functional groups with donor atoms that have the potential to act as ligands. The amide group contains both an oxygen atom with lone pairs of electrons and a nitrogen atom, making it a potential bidentate or, more commonly, a monodentate ligand.
The carbonyl oxygen is a primary site for coordination to a metal center, acting as a Lewis base. The nitrogen atom of the amide can also participate in coordination, although its lone pair is somewhat delocalized due to resonance with the carbonyl group. The specific coordination mode would depend on the nature of the metal ion and the reaction conditions. While specific metal complexes of Cyclohexanecarboxamide, 1-phenyl- are not extensively documented in the reviewed literature, its structural motifs are found in molecules that form coordination compounds. nih.gov For instance, the amide functionality is a common feature in ligands used to create complexes with rare earth metals and other transition metals. nih.gov The ability of such ligands to form stable complexes is crucial for their application in catalysis and materials science.
Potential coordination sites in Cyclohexanecarboxamide, 1-phenyl-:
Carbonyl Oxygen: The most likely coordination site due to the high electronegativity and available lone pairs.
Amide Nitrogen: A possible, though less favored, coordination site.
Phenyl Group (π-system): Can potentially form π-complexes with certain transition metals.
Intermediate in the Preparation of Specialized Organic Reagents
An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step organic syntheses, stable intermediates are crucial for achieving high yields and purity. Cyclohexanecarboxamide, 1-phenyl- and its derivatives are considered valuable intermediates in the synthesis of various organic compounds, including those with potential biological activity. ontosight.ai
The compound's structure can be modified to introduce other functional groups, transforming it into a more specialized reagent. For example, reactions targeting the phenyl ring (e.g., electrophilic aromatic substitution) or the cyclohexane ring (e.g., free-radical halogenation, similar to the action of N-Bromosuccinimide on allylic or benzylic positions) could yield a variety of derivatives. dypvp.edu.in These derivatives, in turn, can be used in subsequent reactions, such as cross-coupling reactions or further functional group transformations, to build up more complex molecular frameworks. The stability of the amide bond under many reaction conditions makes it a reliable anchor point while other parts of the molecule are being modified.
Potential in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while crystal engineering is concerned with the design and synthesis of solid-state structures with desired properties. A critical aspect of both fields is the control of intermolecular interactions.
The crystal structure of a related isomer, N-phenylcyclohexanecarboxamide, reveals key insights into the potential of Cyclohexanecarboxamide, 1-phenyl- in these areas. nih.gov In the solid state, molecules of N-phenylcyclohexanecarboxamide are linked into infinite chains through intermolecular N—H···O hydrogen bonds between the amide groups. nih.gov This hydrogen bonding motif is a powerful tool in crystal engineering for assembling molecules into predictable one-, two-, or three-dimensional networks.
The amide C(=O)—N moiety is nearly coplanar with the phenyl ring, and the cyclohexane ring is in a stable chair conformation. nih.gov These well-defined structural features, combined with the directional nature of the hydrogen bonds, allow for the rational design of crystal lattices. By modifying the substituents on the phenyl or cyclohexane rings, it is possible to tune the intermolecular interactions and thus control the packing of the molecules in the solid state, potentially leading to materials with specific physical properties.
Crystallographic Data for N-Phenylcyclohexanecarboxamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 |
| Crystal System | Orthorhombic |
| a (Å) | 9.943 (2) |
| b (Å) | 11.839 (2) |
| c (Å) | 9.6514 (19) |
| Volume (ų) | 1136.1 (4) |
| Z (molecules per unit cell) | 4 |
Data sourced from a study on N-phenylcyclohexanecarboxamide, a structural isomer. nih.gov
Exploration in Advanced Materials Development (e.g., electronic or optical properties)
The development of advanced materials with tailored electronic or optical properties is a burgeoning area of research. While Cyclohexanecarboxamide, 1-phenyl- itself is not a primary electronic or optical material, its derivatives hold potential. The electronic and optical properties of organic molecules are often dictated by the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups. mdpi.com
Derivatives of Cyclohexanecarboxamide, 1-phenyl- could be designed to possess interesting photophysical properties. For example, incorporating extended π-systems or specific chromophores onto the phenyl ring could lead to fluorescent materials. The study of related organic compounds shows that properties such as absorption maxima and fluorescence lifetimes can be tuned through chemical modification. researchgate.net Furthermore, the investigation of oligomeric structures based on heterocyclic rings has demonstrated that properties like electrical conductivity and optical absorption can be controlled by varying the length of the oligomer and by doping. uc.pt By using Cyclohexanecarboxamide, 1-phenyl- as a scaffold, it may be possible to create new molecules for applications in fields such as organic light-emitting diodes (OLEDs) or sensors, although this remains an area for future exploration.
Structure Property Relationships Chemical and Non Biological
Correlations between Molecular Structure and Spectroscopic Signatures
The molecular structure of Cyclohexanecarboxamide (B73365), 1-phenyl- is elucidated and confirmed through various spectroscopic techniques. Each method provides a unique piece of the puzzle, correlating specific structural elements with distinct spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For Cyclohexanecarboxamide, 1-phenyl-, the proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7-8 ppm), and a complex set of signals for the non-equivalent protons of the cyclohexane (B81311) ring in the aliphatic region (δ 1-3 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The carbon NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the amide group (δ 170-180 ppm), the aromatic carbons of the phenyl ring (δ 120-140 ppm), the quaternary carbon of the cyclohexane ring attached to the phenyl group and the carboxamide, and the aliphatic carbons of the cyclohexane ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The nominal mass of Cyclohexanecarboxamide, 1-phenyl- is approximately 203 g/mol . uni.lu High-resolution mass spectrometry can provide a more precise mass, confirming the molecular formula of C₁₃H₁₇NO. uni.lu Fragmentation patterns observed in the mass spectrum can also offer structural clues. For instance, cleavage of the amide bond or fragmentation of the cyclohexane ring would produce characteristic fragment ions.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In the IR spectrum of Cyclohexanecarboxamide, 1-phenyl-, characteristic absorption bands would be observed. These include the N-H stretching vibration of the amide group, typically appearing as a sharp band around 3300 cm⁻¹, and the C=O (amide I) stretching vibration, which is a strong band usually found in the region of 1630-1680 cm⁻¹. The C-N stretching vibration (amide II) and N-H bending vibration (amide III) also provide valuable information. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be present.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in Cyclohexanecarboxamide, 1-phenyl- contains a π-electron system that absorbs UV light. The spectrum would be expected to show absorption bands characteristic of the benzene (B151609) ring, which may be influenced by the amide substituent.
| Spectroscopic Technique | Expected Key Signals/Features |
|---|---|
| ¹H NMR | Aromatic protons (phenyl group): ~7-8 ppm Aliphatic protons (cyclohexane ring): ~1-3 ppm Amide proton (N-H): Variable, broad singlet |
| ¹³C NMR | Carbonyl carbon: ~170-180 ppm Aromatic carbons: ~120-140 ppm Aliphatic carbons: ~20-50 ppm |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z ~203 Characteristic fragmentation patterns |
| Infrared (IR) Spectroscopy | N-H stretch: ~3300 cm⁻¹ C=O stretch (Amide I): ~1630-1680 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption bands characteristic of the substituted benzene ring |
Influence of Stereochemistry on Intermolecular Interactions
While specific studies on the stereochemistry and intermolecular interactions of Cyclohexanecarboxamide, 1-phenyl- are not extensively available in the public domain, valuable insights can be drawn from the analysis of structurally related compounds. The stereochemistry of the cyclohexane ring and the nature of the amide linkage are expected to play a crucial role in dictating the supramolecular assembly of the molecule in the solid state.
A key feature governing intermolecular interactions in amides is hydrogen bonding. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of strong intermolecular hydrogen bonds. In the solid state, amides often form either centrosymmetric dimers, where two molecules are held together by a pair of N-H···O hydrogen bonds, or extended ribbon or sheet structures through a network of hydrogen bonds. mdpi.com
For instance, in the crystal structure of a related compound, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, the cyclohexane ring adopts a chair conformation, and the molecules are linked into inversion dimers via N-H···S hydrogen bonds. nih.gov This suggests that similar hydrogen bonding motifs could be expected for Cyclohexanecarboxamide, 1-phenyl-, with the carbonyl oxygen acting as the hydrogen bond acceptor.
Furthermore, C-H···π interactions, where a C-H bond from the cyclohexane ring interacts with the π-system of the phenyl ring of an adjacent molecule, can also contribute to the stability of the crystal packing. nih.gov The specific stereochemistry of the molecule will determine the feasibility and geometry of these weak, yet significant, intermolecular forces.
Impact of Substitution Patterns on Reaction Selectivity and Yield
The reactivity of Cyclohexanecarboxamide, 1-phenyl- can be significantly influenced by the introduction of substituents on either the phenyl ring or the cyclohexane ring. While specific studies on this compound are limited, general principles of organic chemistry and findings from related systems can provide a predictive framework.
Substitution on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can alter the reactivity of both the aromatic ring and the amide functionality.
Electrophilic Aromatic Substitution: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring would activate it towards electrophilic substitution (e.g., nitration, halogenation), directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate the ring and direct substitution to the meta position.
Amide Bond Reactivity: The electronic properties of the phenyl substituent can also influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon, thereby affecting reactions such as hydrolysis or N-alkylation. Studies on related N-phenylamides have shown that substituents on the phenyl ring can influence the strength of intramolecular hydrogen bonds, which in turn can affect reactivity. researchgate.net
Substitution on the Cyclohexane Ring: Substituents on the cyclohexane ring can impact reactivity through steric and electronic effects.
Steric Hindrance: The presence of bulky substituents on the cyclohexane ring can sterically hinder the approach of reagents to the amide functional group, potentially lowering reaction rates and yields.
Reaction Selectivity: The position of substituents on the cyclohexane ring can direct the selectivity of certain reactions. For example, in the metabolism of the related compound 1-phenyl-1-cyclohexene, the presence and position of hydroxyl groups were found to be critical in determining the metabolic pathway. psu.edu A similar directing effect could be anticipated in synthetic transformations of substituted Cyclohexanecarboxamide, 1-phenyl- derivatives.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of Cyclohexanecarboxamide (B73365), 1-phenyl- is predicated on the availability of its precursor, 1-phenyl-1-cyclohexanecarboxylic acid. Current synthetic routes to this acid often involve multi-step processes. chemicalbook.com Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.
Key areas for development include:
Catalytic C-H Activation: Direct C-H activation of a cyclohexane (B81311) carboxamide precursor would represent a significant leap in efficiency, obviating the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety for potentially hazardous steps, and allow for easier scalability.
Greener Solvents and Reagents: A move away from hazardous reagents and solvents towards more sustainable alternatives is a pervasive trend in chemical synthesis that will undoubtedly be applied to the production of this and related amides.
A comparison of synthetic precursors for related structures highlights the variety of starting materials that could be explored for the synthesis of Cyclohexanecarboxamide, 1-phenyl-.
Table 1: Synthetic Precursors for Phenyl-Cycloalkane Structures
| Precursor Compound | Target Structure Type | Reference |
|---|---|---|
| Benzeneacetonitrile | 1-Phenyl-1-cyclohexanecarboxylic acid | chemicalbook.com |
| Cyclohexyl formic acid | 1-Hydroxy cyclohexyl phenyl methanone | google.com |
| 1,3-Butadiene and acrylic acid | Cyclohexyl phenyl ketone | nih.gov |
Exploration of Undiscovered Reactivity Modes
The unique structural features of Cyclohexanecarboxamide, 1-phenyl-, namely the sterically congested quaternary carbon and the amide functionality, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into the novel transformations that this compound can undergo.
Potential areas of exploration include:
Intramolecular Cyclizations: The proximity of the phenyl ring and the amide group could be exploited to forge new heterocyclic scaffolds through intramolecular C-H amination or similar cyclization strategies.
Ring Expansion/Contraction Reactions: Investigations into reactions that could induce the expansion or contraction of the cyclohexane ring would provide access to novel carbocyclic systems that are otherwise difficult to synthesize.
Transformations of the Amide Group: While amide chemistry is well-established, the steric hindrance in Cyclohexanecarboxamide, 1-phenyl- may lead to unusual reactivity or selectivity in reactions such as reduction, hydrolysis, or conversion to other functional groups like nitriles or thioamides.
Asymmetric Transformations: The development of catalytic asymmetric reactions that can differentiate between the enantiotopic faces of the cyclohexane ring or the prochiral atoms within the molecule would be of significant interest for the synthesis of enantiopure derivatives.
Application in New Areas of Chemical Science
While direct applications of Cyclohexanecarboxamide, 1-phenyl- are not yet widely reported, the broader class of substituted cycloalkane carboxamides has shown considerable promise in medicinal chemistry. This provides a strong rationale for exploring the utility of this compound as a scaffold in various areas of chemical science.
Emerging applications could be found in:
Medicinal Chemistry: Drawing inspiration from the discovery of 1-phenyl-cycloalkane carbamides as influenza fusion inhibitors nih.gov and the identification of cyclohexanecarboxamides as a structural class for Cathepsin K inhibitors nih.gov, it is plausible that derivatives of Cyclohexanecarboxamide, 1-phenyl- could be designed as novel therapeutic agents. The rigid cyclohexane core can serve as a three-dimensional scaffold to present substituents in a well-defined spatial orientation for optimal interaction with biological targets.
Materials Science: The rigid and bulky nature of the 1-phenylcyclohexyl group could be harnessed to create novel polymers or molecular materials with interesting physical properties, such as high thermal stability or specific liquid crystalline phases.
Supramolecular Chemistry: The amide functionality is a well-known hydrogen bonding motif. The unique steric environment of Cyclohexanecarboxamide, 1-phenyl- could lead to the formation of novel supramolecular assemblies with defined architectures and functions.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For a molecule like Cyclohexanecarboxamide, 1-phenyl-, in silico studies are poised to play a crucial role in unlocking its potential.
Future computational research will likely focus on:
Conformational Analysis: A thorough understanding of the conformational landscape of the cyclohexane ring and the rotational barriers of the phenyl and carboxamide groups is fundamental to predicting the molecule's behavior.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict activation energies, and rationalize observed reactivity, as has been done for related ketones. chemrxiv.org This can help in designing new reactions and understanding unexpected outcomes.
Virtual Screening and Drug Design: Molecular docking studies can be used to predict the binding affinity of Cyclohexanecarboxamide, 1-phenyl- and its virtual derivatives to various biological targets. This approach has been successfully used for other complex molecules and can significantly speed up the discovery of new drug candidates. nih.govnih.gov
Prediction of Physicochemical Properties: Computational methods can provide accurate predictions of various properties such as solubility, lipophilicity (LogP), and spectral characteristics, which are crucial for both synthetic and application-oriented research. uni.lu
Table 2: Predicted Physicochemical Properties and Computational Parameters for Related Compounds
| Property/Parameter | Value/Method | Compound Type | Reference |
|---|---|---|---|
| Predicted Collision Cross Section (CCS) | [M+H]+: 147.3 Ų | Cyclohexanecarboxamide, 1-phenyl- | uni.lu |
| XlogP (predicted) | 2.7 | Cyclohexanecarboxamide, 1-phenyl- | uni.lu |
| DFT Functional for Reactivity Studies | B3LYP/6-311++G(d,p) | 1-Hydroxycyclohexyl phenyl ketone | chemrxiv.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-phenylcyclohexanecarboxamide derivatives?
- Methodology : The synthesis typically involves multi-step reactions. For example, intermediate compounds like 1-(phenylamino)cyclohexanecarbonitrile (2) are prepared via literature methods, followed by reaction with chloroacetyl chloride in chloroform to form 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (4) . Subsequent reflux with amines (e.g., piperidine) in ethanol for 12 hours yields target derivatives. Purification is achieved via column chromatography using chloroform/methanol (9:1 v/v) .
- Key Considerations : Ensure stoichiometric control (e.g., 1:1.2 molar ratio of chloroacetyl chloride to intermediate) and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are critical for characterizing 1-phenylcyclohexanecarboxamide analogs?
- Techniques :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1645–1625 cm⁻¹) and NH₂ bands (~2926 cm⁻¹) .
- NMR : Use ¹H NMR (500 MHz in CDCl₃) to resolve cyclohexyl protons (δ 1.34–1.52 ppm) and aromatic protons (δ 7.18–7.53 ppm). ¹³C NMR confirms carbonyl carbons (δ 167–178 ppm) .
- Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 294.78 for compound 4) and fragmentation patterns .
Q. What safety protocols are essential for handling 1-phenylcyclohexanecarboxamide in laboratory settings?
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
- Waste Disposal : Segregate contaminated gloves and solvents; dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How to design dose-response experiments for evaluating apoptosis-inducing activity of 1-phenylcyclohexanecarboxamide derivatives?
- Experimental Design :
- Cell Lines : Use cancer cell lines (e.g., HepG2 or MCF-7) with non-cancerous controls.
- Dose Range : Test 0.1–100 μM concentrations, with 24–72-hour exposure periods .
- Assays : Combine Annexin V/PI staining for apoptosis detection and caspase-3/7 activity assays. Validate via Western blotting (e.g., Bcl-2/Bax ratios) .
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA .
Q. How to address stability challenges of 1-phenylcyclohexanecarboxamide under varying light and temperature conditions?
- Stability Testing :
- Store samples in amber vials at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC .
- Identify decomposition products (e.g., CO, CO₂, NOx) using GC-MS .
- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) during storage .
Q. What strategies improve reaction yields in the synthesis of N-heteroalicyclic analogs?
- Optimization :
- Solvent Choice : Replace ethanol with DMF for better solubility of bulky amines.
- Catalysis : Use catalytic KI to enhance nucleophilic substitution rates in chloroacetamide intermediates .
- Purification : Optimize column chromatography gradients (e.g., chloroform:methanol from 20:1 to 9:1) to reduce co-elution .
Q. How to resolve contradictory spectral data (e.g., NMR shifts) when characterizing novel derivatives?
- Troubleshooting :
- Verify solvent purity (e.g., deuterated solvent peaks in CDCl₃).
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How to assess environmental risks of 1-phenylcyclohexanecarboxamide given limited ecotoxicological data?
- Provisional Risk Assessment :
- Read-Across : Use data from structurally similar compounds (e.g., log P, biodegradability) to estimate persistence and bioaccumulation .
- In Silico Models : Apply EPI Suite or TEST software to predict acute toxicity (e.g., LC₅₀ for fish) .
- Experimental Fillers : Conduct OECD 301D biodegradation tests or Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
